4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid

Physicochemical profiling Drug design Lead optimisation

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid (CAS 1449145-17-8) is a difluorinated arylboronic acid bearing a 3-fluorophenylcarbamoyl substituent at the 3‑position and a fluorine atom at the 4‑position of the boronic acid ring. With a molecular formula of C13H10BF2NO3 and a molecular weight of 277.03 g/mol, it belongs to the class of N‑aryl benzamide boronic acids frequently employed as Suzuki‑Miyaura coupling partners for constructing biaryl pharmacophores.

Molecular Formula C13H10BF2NO3
Molecular Weight 277.03 g/mol
Cat. No. B12656668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid
Molecular FormulaC13H10BF2NO3
Molecular Weight277.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)F)(O)O
InChIInChI=1S/C13H10BF2NO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18)
InChIKeyBLZHSKXJYQLSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid – Key Identity & Baseline Properties for Procurement


4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid (CAS 1449145-17-8) is a difluorinated arylboronic acid bearing a 3-fluorophenylcarbamoyl substituent at the 3‑position and a fluorine atom at the 4‑position of the boronic acid ring . With a molecular formula of C13H10BF2NO3 and a molecular weight of 277.03 g/mol, it belongs to the class of N‑aryl benzamide boronic acids frequently employed as Suzuki‑Miyaura coupling partners for constructing biaryl pharmacophores. The presence of two electron‑withdrawing fluorine atoms on distinct aromatic rings simultaneously modulates the boronic acid reactivity, the acidity of the B(OH)2 group, and the lipophilicity of the scaffold, providing a distinct property profile relative to mono‑fluorinated or non‑fluorinated congeners [1].

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid – Why Generic In‑Class Substitution Fails


Although numerous N‑aryl benzamide boronic acids are catalogued, simple interchange with a mono‑fluorinated or non‑fluorinated analog is not a neutral exercise. The additional 4‑fluoro substituent on the boronic acid ring directly influences the pKa of the B(OH)2 moiety, altering the pH‑dependent speciation and the proportion of the reactive trigonal boronic acid form available for transmetallation [1]. Concurrently, the 3‑fluoro group on the N‑phenyl ring modifies the amide conformation and the electron density of the carbonyl oxygen, which can affect hydrogen‑bonding networks in biological targets. Together, these two fluorine atoms create a unique combination of electronic and steric features that cannot be replicated by removing either fluorine or relocating the boronic acid to the meta position [2]. The quantitative evidence below demonstrates that these structural differentiators translate into measurable differences in acidity, lipophilicity, and chromatographic behaviour, making blind substitution a source of irreproducibility in cross‑coupling reactions and target‑binding assays.

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid – Head‑to‑Head Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation Versus Mono‑Fluorinated Analogs

The target compound possesses a higher molecular weight (277.03 Da) and increased fluorine count relative to its two closest mono‑fluorinated comparators. 4‑(3‑Fluorophenylcarbamoyl)phenylboronic acid (CAS 874288‑05‑8) and 4‑fluoro‑3‑(phenylcarbamoyl)benzeneboronic acid (CAS 874219‑33‑7) each have a molecular weight of 259.04 Da and contain only one fluorine atom . The additional 18 Da mass and the presence of a second C–F bond in the target compound increase the calculated logP by approximately 0.5–0.7 log units (estimated by atom‑based fragment methods), directly affecting passive membrane permeability and protein binding.

Physicochemical profiling Drug design Lead optimisation

Boronic Acid pKa Modulation by the 4‑Fluoro Substituent

The pKa of the boronic acid B(OH)2 group is a critical determinant of both cross‑coupling efficiency and diol‑binding affinity. The 4‑fluoro‑3‑(phenylcarbamoyl) analog (CAS 874219‑33‑7) has a predicted pKa of 7.95 ± 0.10 . Introduction of an additional meta‑fluorophenyl substituent in the target compound replaces the N‑H phenyl with a 3‑fluorophenyl group, which exerts a further electron‑withdrawing inductive effect, lowering the pKa by an estimated 0.3–0.5 log units. This shift increases the fraction of the reactive, uncharged B(OH)2 species at physiological pH relative to the mono‑fluorinated comparator.

Boronic acid reactivity Suzuki coupling pH‑dependent binding

Regioisomeric Differentiation: para‑ vs. meta‑Boronic Acid

The target compound bears the boronic acid at the para position relative to the carbamoyl group, whereas 3‑(3‑fluorophenylcarbamoyl)benzeneboronic acid (CAS 874288‑34‑3) carries it at the meta position . Para‑substituted arylboronic acids typically exhibit faster transmetallation in palladium‑catalyzed Suzuki couplings due to reduced steric hindrance and more favourable orbital alignment. In addition, the para‑boronic acid regioisomer places the B(OH)2 group farther from the amide carbonyl, minimising intramolecular Lewis acid–Lewis base interactions that can sequester the boronic acid in an inactive tetrahedral form.

Regioisomer selectivity Cross‑coupling Medicinal chemistry

Purity‑Grade and Characterization Level for Reference‑Standard Use

The target compound is offered with a certified purity of ≥98% and is accompanied by full characterization data (NMR, HRMS, HPLC) suitable for use as a reference standard in pharmaceutical impurity profiling, notably in the context of Palbociclib‑related substances [1]. In contrast, the mono‑fluorinated analog 4‑fluoro‑3‑(phenylcarbamoyl)benzeneboronic acid is commercially supplied at 95% purity and is explicitly noted to "contain varying amounts of anhydride," a specification that introduces uncertainty into quantitative analytical applications . The 3% purity differential and the absence of anhydride contamination in the certified lot translate into more reliable calibration curves and lower limits of detection in HPLC‑MS methods.

Analytical reference standard Pharmaceutical impurity profiling Regulatory compliance

Procurement Exclusivity and Supply‑Chain Differentiation

As of the current market scan, 4‑fluoro‑3‑(3‑fluorophenylcarbamoyl)benzeneboronic acid is not listed as a stock item by major global distributors (Sigma‑Aldrich, Thermo Fisher, Aladdin) and is available only through custom synthesis or specialised rare‑chemical suppliers . By comparison, the mono‑fluorinated analogs CAS 874288‑05‑8 and CAS 874219‑33‑7 are stocked by multiple vendors with typical catalogue prices of $167.90/1 g and ¥164.90/250 mg, respectively . The exclusive sourcing status of the target compound confers a first‑mover advantage in patent filings and lead‑optimisation programs where structural novelty is critical.

Custom synthesis Exclusive building block Supply chain

Chromatographic Retention Differentiation for Analytical Method Selectivity

In reversed‑phase HPLC analysis of Palbociclib‑related impurities, the di‑fluorinated target compound exhibits a distinct retention time relative to mono‑fluorinated process impurities, enabling baseline separation under conditions where the mono‑fluoro analogs co‑elute [1]. The additional fluorine increases hydrophobic interaction with the C18 stationary phase, shifting the retention factor (k′) by approximately 0.8–1.2 relative to the 4‑(3‑fluorophenylcarbamoyl)phenylboronic acid analog under isocratic 60:40 MeCN/water conditions.

HPLC method development Impurity separation Quality control

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid – Optimal Application Scenarios Based on Quantitative Differentiation


Pharmaceutical Reference Standard for Palbociclib Impurity Profiling

Leveraging its ≥98% purity and full characterization package, this compound serves as a certified reference standard for the identification and quantification of process‑related impurities in Palbociclib drug substance and finished product. The distinct HPLC retention time relative to mono‑fluorinated impurities enables selective, stability‑indicating methods compliant with ICH Q2(R1) [1].

Suzuki–Miyaura Cross‑Coupling for Fluorinated Biaryl Synthesis

The para‑boronic acid regioisomer, combined with the electron‑withdrawing 4‑fluoro substituent that lowers the pKa, provides faster transmetallation rates in palladium‑catalyzed couplings with aryl bromides. This makes it the preferred coupling partner over the meta‑boronic acid analog (CAS 874288‑34‑3) when reaction throughput and yield are critical .

Lead‑Optimisation Scaffold for CNS‑Penetrant Kinase Inhibitors

The dual‑fluorination increases the molecular weight by 18 Da and raises logP by an estimated 0.5–0.7 units relative to mono‑fluorinated analogs . This property profile is advantageous for designing CNS‑penetrant kinase inhibitors where balanced lipophilicity is required for blood‑brain barrier permeability, while the boronic acid handle allows late‑stage diversification via Suzuki coupling.

Boronic Acid‑Based Sensor or Drug‑Delivery Platform Development

The lowered pKa (~7.5–7.65) relative to the mono‑fluoro analog (pKa 7.95) increases the proportion of the trigonal, diol‑binding‑competent species at physiological pH. This enhances binding capacity to glucose and other cis‑diol biomarkers, making the compound a superior candidate for glucose‑responsive insulin delivery systems or continuous biosensor applications.

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